molecular formula C20H22O2 B15337516 4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol

4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol

Katalognummer: B15337516
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: NSURICGVQKXDFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol is an organic compound with the molecular formula C20H22O2 and a molecular weight of 294.39 g/mol . It is a phenolic compound featuring a tert-butoxy group attached to a dihydronaphthyl moiety. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol typically involves the reaction of 6-(tert-butoxy)-3,4-dihydro-1-naphthol with phenol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the tert-butoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Vergleich Mit ähnlichen Verbindungen

4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol can be compared with other phenolic compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties, making it valuable for specialized applications.

Eigenschaften

Molekularformel

C20H22O2

Molekulargewicht

294.4 g/mol

IUPAC-Name

4-[6-[(2-methylpropan-2-yl)oxy]-3,4-dihydronaphthalen-1-yl]phenol

InChI

InChI=1S/C20H22O2/c1-20(2,3)22-17-11-12-19-15(13-17)5-4-6-18(19)14-7-9-16(21)10-8-14/h6-13,21H,4-5H2,1-3H3

InChI-Schlüssel

NSURICGVQKXDFK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC2=C(C=C1)C(=CCC2)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.